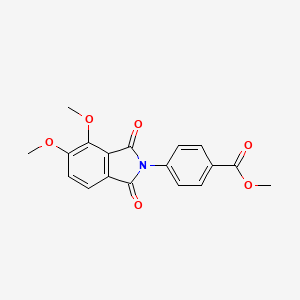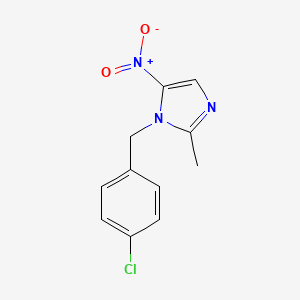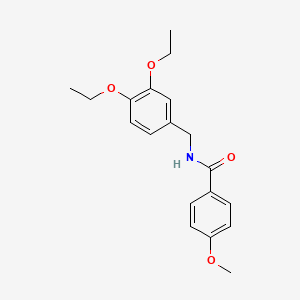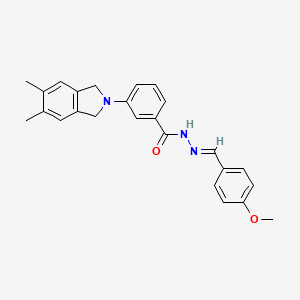![molecular formula C12H14N4O4S B5599667 ethyl {5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetate](/img/structure/B5599667.png)
ethyl {5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetate
Descripción general
Descripción
Ethyl {5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetate, commonly known as ETAM, is a tetrazole derivative that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Aplicaciones Científicas De Investigación
Molecular Docking and Structural Analysis
- Molecular Structure and Docking Studies : Ethyl {5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetate has been studied for its molecular structure using X-ray crystallography. It was found that the tetrazole rings in the compound are essentially planar, and the aryl rings at the 1- and 5-positions of the compound show no conjugation to the tetrazole group. Molecular docking studies have also been conducted to understand the interaction of this compound with enzymes like cyclooxygenase-2 (Al-Hourani et al., 2020).
Synthesis and Characterization
Synthesis and Antimicrobial Activity : The synthesis of this compound involves the reaction of 5-phenyl tetrazole with ethyl chloroacetate, yielding ethyl (5-phenyl-1H-tetrazol-1-yl) acetate. This compound has been screened for antimicrobial activity, with some derivatives showing promising antibacterial and antifungal activities (Mohite & Bhaskar, 2010).
Synthesis of Oxadiazolyl Acetic Acids : Another application involves the acylation of ethyl (lH-tetrazol-5-yl)acetate with aroyl chlorides and heteroaroyl chlorides, leading to the synthesis of ethyl (5-aryl-1,3,4-oxadiazol-2-yl)acetates and corresponding acetic acids. These compounds have potential applications in anti-inflammatory and analgesic activities (Janda, 2001).
Applications in Dendrimers and Ligands
Dendrimer Synthesis : This compound has been used in synthesizing tetrazole-containing dendrimers. The reaction of 5-methylsulfonyl-1-phenyltetrazole with various reagents leads to the formation of polytetrazoles, which are then used in the synthesis of dendrimers (Artamonova et al., 2004).
Polydentate Ligands for Biomimetic Studies : The compound is also useful in preparing polydentate ligands for biomimetic studies. Aryl-5-methylsulfonyltetrazoles react with various glycols to produce tetrazole-containing ethers, which can be used as ligands (Kharbash et al., 2002).
Crystal Structure Analysis
- Crystal Structure Determination : The crystal structure of ethyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, a related compound, has been determined, providing insights into the molecular configuration and potential interactions (Lee et al., 2017).
Propiedades
IUPAC Name |
ethyl 2-[5-(4-methylsulfonylphenyl)tetrazol-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S/c1-3-20-11(17)8-16-14-12(13-15-16)9-4-6-10(7-5-9)21(2,18)19/h4-7H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJJXJHOKPQOQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1N=C(N=N1)C2=CC=C(C=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-azepanamine dihydrochloride](/img/structure/B5599587.png)
![4-fluoro-N-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)benzamide](/img/structure/B5599591.png)

![2-methoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5599599.png)
![N,N-diethyl-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide](/img/structure/B5599609.png)
![N-[3-(1H-imidazol-1-yl)butyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5599623.png)
![1-(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}-1-methyl-1H-pyrrol-3-yl)ethanone](/img/structure/B5599631.png)


![3-(1-methylbutyl)-8-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5599663.png)
![1-cyclopentyl-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5599675.png)
![3-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrrole-2,5-dione](/img/structure/B5599689.png)


